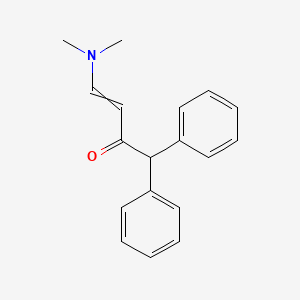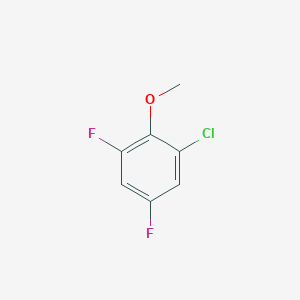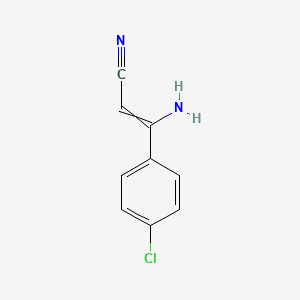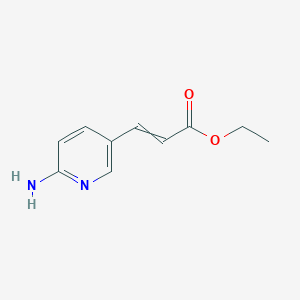
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester
Descripción general
Descripción
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester is an organic compound with the molecular formula C10H12N2O2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes an ethyl ester group and an aminopyridine moiety, makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester typically involves the reaction of 6-aminopyridine-3-carbaldehyde with ethyl acrylate under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of 6-aminopyridine-3-carbaldehyde reacts with the active methylene group of ethyl acrylate to form the desired product. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using a continuous flow reactor to maintain a steady supply of reactants and control the reaction temperature and pressure. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl 3-(6-aminopyridine-3-yl)propanoate or 3-(6-aminopyridine-3-yl)propanol.
Substitution: N-alkyl or N-acyl derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester involves its interaction with specific molecular targets. The aminopyridine moiety can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound’s ability to undergo photoisomerization also plays a role in its biological activity, as it can switch between different isomeric forms under light exposure, affecting its interaction with molecular targets .
Comparación Con Compuestos Similares
3-(6-Amino-pyridin-3-yl)-acrylic acid ethyl ester can be compared with other similar compounds, such as:
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with the amino group at a different position on the pyridine ring.
Ethyl 3-(6-aminopyridin-3-yl)propanoate: A reduced form of the original compound with a single bond instead of a double bond.
Ethyl 3-(6-aminopyridin-3-yl)butanoate: An extended carbon chain compared to the original compound.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the variations in their structures .
Propiedades
Fórmula molecular |
C10H12N2O2 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
ethyl 3-(6-aminopyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12N2O2/c1-2-14-10(13)6-4-8-3-5-9(11)12-7-8/h3-7H,2H2,1H3,(H2,11,12) |
Clave InChI |
GXLHWGSBMOMMOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=CC1=CN=C(C=C1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

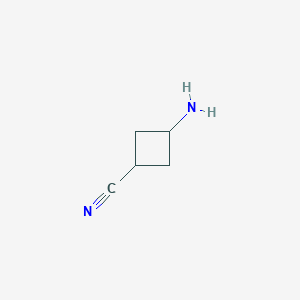
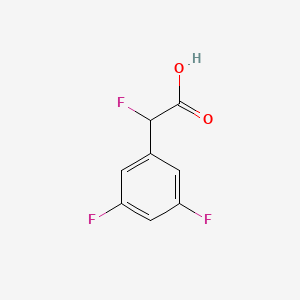
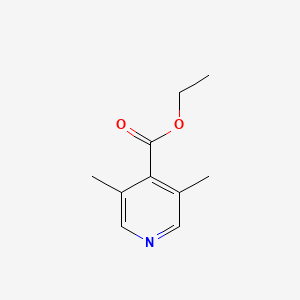
![(1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-one](/img/structure/B8794495.png)

